molecular formula C4H5N3O2 B1497289 6-Amino-5-hydroxypyrimidin-4(3H)-one

6-Amino-5-hydroxypyrimidin-4(3H)-one

Cat. No.: B1497289
M. Wt: 127.1 g/mol
InChI Key: DUFPUPLYCLGLJA-UHFFFAOYSA-N
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Description

6-Amino-5-hydroxypyrimidin-4(3H)-one is a chemical compound belonging to the class of hydroxypyrimidines, which are characterized by a hydroxyl group attached to the pyrimidine ring. Pyrimidine derivatives are a fundamental area of study in medicinal and organic chemistry due to their prevalence in biological systems and their diverse pharmacological properties. This compound is of specific research interest due to its structural features. The presence of both amino and hydroxyl groups on the pyrimidine core makes it a potential candidate for investigating antioxidant activity. Research on closely related structural analogs, such as 6-Amino-5-hydroxy-2,3-dimethylpyrimidin-4(3H)-one, has demonstrated effectiveness as an oxidation inhibitor by reacting with peroxyl radicals, suggesting the unsubstituted parent compound may share similar reactive properties worthy of investigation . The hydroxyl group, particularly at the 5-position of the pyrimidine ring, is often implicated as the active site for radical scavenging . Furthermore, hydroxypyrimidines can exhibit tautomerism, existing in equilibrium between hydroxy and oxo (ketone) forms, which can influence their chemical behavior and interaction with biological targets . Researchers exploring novel antioxidants, reaction mechanisms in organic oxidation processes, or the structure-activity relationships of nitrogen-containing heterocycles will find this compound valuable. All properties and potential applications described are based on scientific literature and are intended for informational purposes. This product is strictly for laboratory and research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C4H5N3O2

Molecular Weight

127.1 g/mol

IUPAC Name

4-amino-5-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C4H5N3O2/c5-3-2(8)4(9)7-1-6-3/h1,8H,(H3,5,6,7,9)

InChI Key

DUFPUPLYCLGLJA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and inferred physicochemical properties of 6-Amino-5-hydroxypyrimidin-4(3H)-one compared to similar pyrimidinone derivatives:

Compound Name Substituents Key Properties Evidence Source
This compound 5-OH, 6-NH₂ High polarity, hydrogen-bonding capacity Inferred
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone 5-NO₂, 2-S-propargyl Increased reactivity due to nitro group
5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one 5-NH₂, 6-Cl, 3-CH₃ Lipophilicity from Cl, steric hindrance from CH₃
6-Ethyl-5-fluoropyrimidin-4(3H)-one 5-F, 6-CH₂CH₃ Enhanced lipophilicity, metabolic stability
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one 2-N(CH₃)₂, 5-NH₂ Increased basicity from dimethylamino group

Key Observations :

  • Polarity: The hydroxyl and amino groups in this compound enhance water solubility compared to chloro (e.g., ) or alkyl-substituted analogs (e.g., ).
  • Lipophilicity : Chloro and ethyl/fluoro substituents (e.g., ) improve membrane permeability but may reduce aqueous solubility.

Preparation Methods

One-Pot Synthesis via Sodium Acetate Catalysis in Aqueous Media

A prominent method involves a one-pot synthesis catalyzed by sodium acetate in water, which offers a green and straightforward approach. The process typically involves refluxing a mixture of urea (or thiourea) and sodium acetate in water for several hours, resulting in the formation of pyrimidine derivatives including 6-amino-5-hydroxypyrimidin-4(3H)-one analogs.

  • Procedure : Urea or thiourea (20 mM) and sodium acetate (20 mM) are refluxed in 50 mL water with stirring for 3.5 to 6 hours.
  • Isolation : The product precipitates upon cooling, is filtered, washed with cold water, and recrystallized.
  • Yields : Reported yields for related pyrimidine derivatives range from 70% to 80%.
  • Advantages : This method is environmentally friendly, uses water as a solvent, and avoids harsh reagents.

Example Data from Related Pyrimidine Derivatives:

Compound Reaction Time (h) Yield (%) Melting Point (°C) Solvent for Recrystallization
4-amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile 6.0 76 179-180 Ethanol
4-amino-6-(2-chlorophenyl)-2-hydroxypyrimidine-5-carbonitrile 4.0 78 180-182 Ethanol
4-amino-2-hydroxy-6-(4-nitrophenyl)pyrimidine-5-carbonitrile 3.5 80 221-223 Ethanol

This method is adaptable to various substituted pyrimidines and provides moderate to high yields under mild conditions.

Demethylation of Methoxy-Substituted Pyrimidines Using Boron Tribromide

Another synthetic route involves the demethylation of 5,6-dimethoxypyrimidine derivatives using boron tribromide (BBr₃) in anhydrous dichloromethane (DCM) to yield this compound derivatives.

  • Procedure : The methoxy-substituted pyrimidine is dissolved in anhydrous DCM, cooled to 0 °C, and treated with 1 M BBr₃ in DCM. The mixture is then stirred at room temperature for 18–24 hours.
  • Workup : Solvent removal under reduced pressure, followed by extraction with ethyl acetate and washing with saturated sodium bicarbonate and brine.
  • Purification : Flash chromatography on silica gel using methanol/DCM mixtures.
  • Yields : Moderate yields around 50–96% depending on the substrate.
  • Example : 6-(4-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one was obtained in 50% yield, melting point 285–287 °C.

This method is particularly useful for introducing hydroxyl groups at specific positions by removing methyl groups and is applicable to various phenyl-substituted pyrimidines.

Aqueous Media Synthesis of Pyrido[2,3-d]pyrimidines as Analogous Compounds

Though focused on pyrido[2,3-d]pyrimidines, this aqueous synthesis method demonstrates a similar approach for preparing hydroxypyrimidinone derivatives.

  • Reagents : Substituted cinnamonitriles and 2,4-diamino-6-hydroxypyrimidine.
  • Conditions : Reaction in aqueous media at 90 °C with tetraethylammonium bromide (TEBA) as a phase-transfer catalyst.
  • Reaction Times : 5 to 16 hours depending on the aryl substituent.
  • Yields : High isolated yields ranging from 66% to 99%.
  • Advantages : Low cost, simple operation, environmentally benign.

Selected Data Table:

Entry Aryl Group (Ar) Reaction Time (h) Yield (%)
3a 4-ClC₆H₄ 16 88
3d 4-BrC₆H₄ 9 99
3h 3-NO₂C₆H₄ 8 88
5a 2-ClC₆H₄ 5 99
5d 4-NO₂C₆H₄ 6 90

This protocol highlights the feasibility of synthesizing hydroxypyrimidinone derivatives in aqueous media with good yields and operational simplicity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Notes
Sodium Acetate Catalyzed One-Pot Urea or thiourea, sodium acetate Reflux in water, 3.5-6 h 70–80 Green, simple, aqueous solvent Suitable for various substitutions
Demethylation with Boron Tribromide Methoxy-pyrimidine, BBr₃, DCM 0 °C to RT, 18–24 h 50–96 Selective demethylation Requires anhydrous conditions
Aqueous Media Synthesis with TEBA Cinnamonitriles, 2,4-diamino-6-hydroxypyrimidine 90 °C, aqueous, 5–16 h 66–99 Environmentally benign, high yield Phase transfer catalyst used

Detailed Research Findings and Notes

  • The sodium acetate catalyzed method is notable for its environmental friendliness and operational simplicity. It avoids organic solvents and toxic reagents, making it suitable for scale-up.
  • Boron tribromide demethylation is a classical method to convert methoxy groups into hydroxyl groups on the pyrimidine ring, allowing for structural diversification.
  • The aqueous synthesis using TEBA highlights the potential of phase-transfer catalysis in facilitating heterocyclic ring formation in water, improving sustainability.
  • Reaction times and yields vary with the nature of substituents on the pyrimidine ring, with electron-withdrawing groups generally enhancing reaction rates and yields.
  • Purification techniques commonly involve recrystallization or flash chromatography, depending on the method and product purity requirements.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Amino-5-hydroxypyrimidin-4(3H)-one and its derivatives?

  • Methodological Answer : A common approach involves nucleophilic substitution and nitration reactions. For example, Artem'eva et al. synthesized 6-amino-5-nitro derivatives via nitration of the parent pyrimidinone scaffold, followed by functionalization with propargylsulfanyl groups . Key steps include refluxing in acetic acid with nitric acid for nitration and using propargyl bromide for thioether formation. Reaction monitoring via TLC and purification via column chromatography are critical for yield optimization.

Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound derivatives?

  • Methodological Answer :

  • 1H NMR : Look for characteristic peaks such as NH2_2 (~6.5–7.0 ppm, broad singlet) and hydroxyl protons (~10–12 ppm). Substituents like propargyl groups show triplets near 2.5 ppm (≡C-H) and 4.3 ppm (S-CH2_2) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass error. For example, 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone showed a molecular ion at m/z 256.0452 .

Q. What are the challenges in crystallizing this compound derivatives for X-ray analysis?

  • Methodological Answer : Hydrogen bonding and tautomerism complicate crystallization. Slow evaporation in polar solvents (e.g., DMSO/water mixtures) promotes lattice formation. Dolomanov et al. resolved tautomeric forms using low-temperature crystallography (100 K) and disorder modeling in refinement software like SHELXL .

Advanced Research Questions

Q. How do reaction conditions influence tautomeric equilibria in this compound derivatives?

  • Methodological Answer : Solvent polarity and temperature shift tautomer dominance. In DMSO-d6_6, the 4(3H)-one tautomer predominates due to stabilization of the carbonyl group, while protic solvents favor enolic forms. Computational studies (DFT at B3LYP/6-311++G**) predict energy differences <2 kcal/mol between tautomers, validated by 13^{13}C NMR chemical shifts .

Q. What strategies resolve contradictions in biological activity data for pyrimidinone derivatives?

  • Methodological Answer : Conflicting antifungal or antiviral results often stem from assay variability (e.g., fungal strain differences) or impurity profiles. Kang et al. addressed this by:

  • Standardizing assays : Using CLSI guidelines for MIC determinations.
  • Purity verification : HPLC with >98% purity thresholds.
  • Structure-activity relationship (SAR) modeling : Identifying critical substituents (e.g., trifluoromethyl groups enhance lipophilicity and membrane penetration) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Optimize transition states for substitution at C2 or C5 positions. Fukui indices identify electrophilic centers (C5 is more reactive than C2 in nitro derivatives) .
  • Molecular dynamics (MD) : Simulate solvent effects; polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing activation energy by ~3 kcal/mol .

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